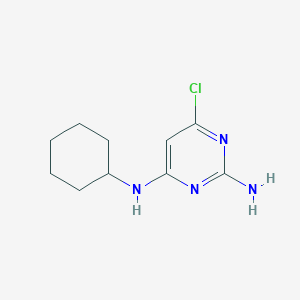

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine

説明

6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H15ClN4 . It belongs to the class of heterocyclic building blocks, specifically pyrimidines . The CAS number for this compound is 30182-26-4 .

Molecular Structure Analysis

The molecular weight of this compound is 226.71 g/mol . The exact structure of this compound is not provided in the sources, but it can be inferred from its name and molecular formula.Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not provided in the sources .科学的研究の応用

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles, such as 6-Chloro-N4-cyclohexylpyrimidine-2,4-diamine, are significant structural components in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a majority contain nitrogen heterocycles. These compounds are essential for creating diverse pharmaceuticals due to their structural variety and biological relevance. The study classifies nitrogen heterocycles by ring size and complexity, highlighting common substitution patterns and unusual structures (Vitaku, Smith, & Njardarson, 2014).

Flame Retardancy and Dielectric Properties

Cyclotriphosphazene compounds, related to this compound, exhibit significant flame retardant characteristics due to their chlorine content and structural properties. These compounds are explored for their potential in enhancing flame retardancy and dielectric properties, making them valuable in materials science, especially for applications requiring high fire resistance and electrical insulation (Usri, Jamain, & Makmud, 2021).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, which can be derived from this compound, is crucial in medicinal chemistry due to its bioavailability and broad applicability. Research highlights the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, showcasing their versatility in drug development. This synthesis approach has been studied extensively, indicating the potential for creating novel therapeutic agents (Parmar, Vala, & Patel, 2023).

Halogenation in Marine Algae

Studies on marine red algae (Rhodophyta) reveal their unique ability to synthesize organic halogen-containing compounds, such as this compound. These compounds, derived from seawater, play a crucial role in the algae's biochemical processes, offering insights into natural product chemistry and potential pharmacological applications (Fenical, 1975).

特性

IUPAC Name |

6-chloro-4-N-cyclohexylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZJINMPNIFLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

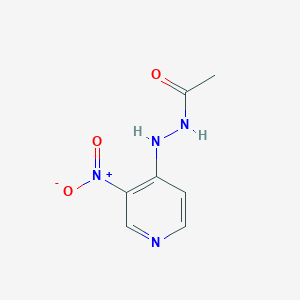

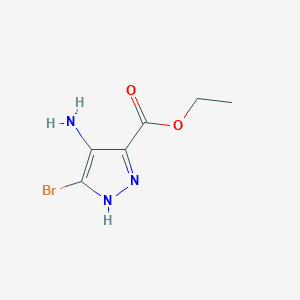

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)